molecular formula C15H9BrN2OS2 B2605909 5-bromo-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)thiophene-2-carboxamide CAS No. 681159-86-4

5-bromo-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2605909
CAS No.: 681159-86-4
M. Wt: 377.27
InChI Key: MFRKGLHGVHNSBH-UHFFFAOYSA-N
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Description

5-bromo-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that features a unique combination of bromine, indeno-thiazole, and thiophene moieties

Biochemical Analysis

Biochemical Properties

5-bromo-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)thiophene-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The compound’s interaction with proteins often involves binding to specific active sites, leading to inhibition or activation of the protein’s function. These interactions are crucial for understanding the compound’s potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound has been observed to alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Additionally, it affects cellular metabolism by inhibiting key enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound binds to specific biomolecules, leading to enzyme inhibition or activation . This binding often occurs at the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. Additionally, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, leading to altered cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, including altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects may be observed, including organ damage and altered physiological functions. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels . For instance, the compound may inhibit enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations within the cell. These interactions are essential for understanding the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can affect its efficacy and toxicity, as it determines the concentration of the compound at its site of action.

Subcellular Localization

The subcellular localization of this compound is a critical factor in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy. Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indeno-thiazole Core: This step involves the cyclization of appropriate precursors to form the indeno[1,2-d][1,3]thiazole ring system. This can be achieved through the reaction of 2-aminothiophenol with an indanone derivative under acidic conditions.

    Coupling with Thiophene-2-carboxylic Acid: The final step involves coupling the brominated indeno-thiazole with thiophene-2-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can target the bromine atom or the carbonyl group, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA, under mild to moderate temperatures.

    Reduction: LiAlH4, NaBH4, typically in anhydrous solvents like ether or tetrahydrofuran (THF).

    Substitution: Sodium methoxide, potassium tert-butoxide, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced forms of the brominated or carbonyl-containing intermediates.

    Substitution: Substituted derivatives where the bromine atom is replaced by other nucleophiles.

Scientific Research Applications

Chemistry

In organic synthesis, 5-bromo-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)thiophene-2-carboxamide serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

The compound’s structural features make it a candidate for biological studies, particularly in the development of new pharmaceuticals. It can be investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to interact with various biological targets makes it a promising candidate for drug development.

Industry

In the materials science industry, the compound can be used in the development of new materials with specific electronic, optical, or mechanical properties. Its incorporation into polymers or other materials could lead to innovations in electronics, coatings, and other applications.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2,1,3-benzothiadiazole
  • 5-bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide

Comparison

Compared to similar compounds, 5-bromo-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)thiophene-2-carboxamide stands out due to its unique indeno-thiazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

5-bromo-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrN2OS2/c16-12-6-5-10(20-12)14(19)18-15-17-13-9-4-2-1-3-8(9)7-11(13)21-15/h1-6H,7H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRKGLHGVHNSBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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